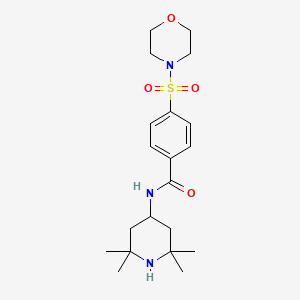
4-(morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the condensation of chromatin and repression of transcription. HDAC inhibitors have been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Applications De Recherche Scientifique
Metabolism and Excretion Studies
The compound SB-649868, which shares structural similarities with the compound of interest, has been studied for its metabolism and excretion pathways. In humans, it showed extensive metabolism with negligible amounts excreted unchanged. The principal route of metabolism was through oxidation of the benzofuran ring. The study highlighted the compound's elimination mainly through feces, suggesting significant implications for pharmacokinetics and drug design considerations (Renzulli et al., 2011).
Pharmacokinetics in Therapeutics
Another study explored the pharmacokinetics of mosapride citrate, a compound structurally related to the one . This study in healthy subjects provided insights into dose proportionality, absorption rates, and the impact of food on drug pharmacokinetics. Such studies are crucial for understanding the therapeutic potential and safety profile of similar compounds (Sakashita et al., 1993).
Neuroprotective and Anti-inflammatory Effects
SG-HQ2, a synthetic analogue of gallic acid structurally resembling the compound of interest, was investigated for its effects on mast cell-mediated allergic inflammation. This research sheds light on the compound's potential anti-inflammatory and neuroprotective roles by attenuating histamine release and suppressing pro-inflammatory cytokines, offering insights into therapeutic applications in allergic and inflammatory disorders (Je et al., 2015).
Environmental and Food Safety Considerations
Morpholine, a structural fragment of the compound , was analyzed in fruits and juices for dietary exposure assessment in China. This study's findings highlight the importance of considering the environmental and dietary impacts of chemical compounds and their metabolites, ensuring food safety and public health (Cao et al., 2019).
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-19(2)13-16(14-20(3,4)22-19)21-18(24)15-5-7-17(8-6-15)28(25,26)23-9-11-27-12-10-23/h5-8,16,22H,9-14H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESRLIUHSZMHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
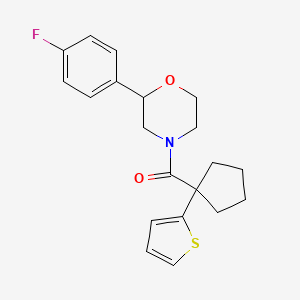
![N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2643072.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2643073.png)
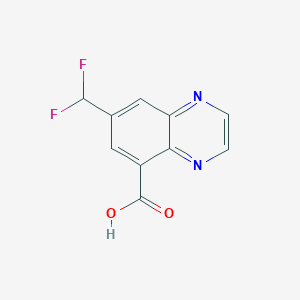
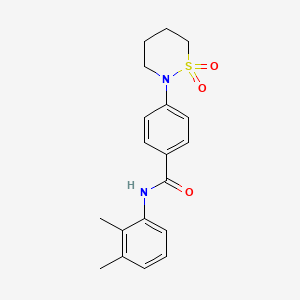
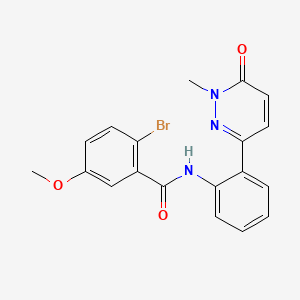
![[3-(Methylamino)-4-nitrophenyl]methanol](/img/structure/B2643082.png)

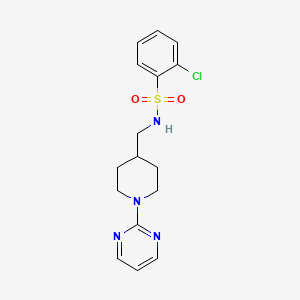
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2643086.png)
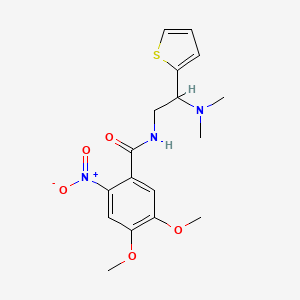
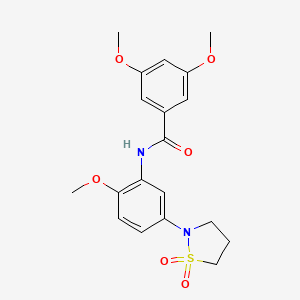

![6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2643092.png)
